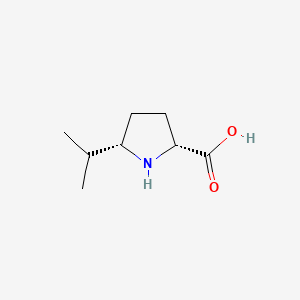
angiotensin II (2-7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin II (2-7) is a peptide fragment derived from the larger angiotensin II molecule, which is a key component of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin II (2-7) is known for its vasodilatory properties, which counteract the vasoconstrictive effects of angiotensin II, thereby contributing to cardiovascular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin II (2-7) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of angiotensin II (2-7) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is lyophilized for stability .
Chemical Reactions Analysis
Types of Reactions: Angiotensin II (2-7) primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by various peptidases, which can alter its biological activity.
Common Reagents and Conditions: The hydrolysis of angiotensin II (2-7) can be catalyzed by enzymes such as angiotensin-converting enzyme (ACE) and neprilysin. These reactions typically occur under physiological conditions, with optimal activity at body temperature and neutral pH .
Major Products Formed: The enzymatic degradation of angiotensin II (2-7) results in smaller peptide fragments, which may have distinct biological activities. For example, cleavage by ACE can produce angiotensin III, another bioactive peptide .
Scientific Research Applications
Angiotensin II (2-7) has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and enzymatic degradation.
Biology: Researchers investigate its role in the renin-angiotensin system and its effects on cardiovascular physiology.
Medicine: Angiotensin II (2-7) is explored for its potential therapeutic effects in conditions such as hypertension, heart failure, and renal diseases.
Mechanism of Action
Angiotensin II (2-7) exerts its effects by binding to specific receptors on the surface of target cells. It primarily interacts with the angiotensin type 2 receptor (AT2R), which mediates vasodilation and anti-inflammatory responses. This interaction leads to the activation of signaling pathways that result in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure .
Comparison with Similar Compounds
Angiotensin II: The parent molecule, which has potent vasoconstrictive effects and plays a central role in blood pressure regulation.
Angiotensin I: A precursor to angiotensin II, which is converted by ACE.
Angiotensin (1-7): Another peptide fragment with vasodilatory properties, similar to angiotensin II (2-7).
Uniqueness: Angiotensin II (2-7) is unique in its selective interaction with AT2R, which distinguishes it from angiotensin II that primarily binds to the angiotensin type 1 receptor (AT1R). This selective binding confers distinct physiological effects, making angiotensin II (2-7) a valuable tool for studying the renin-angiotensin system and developing targeted therapies .
Properties
CAS No. |
100291-80-3 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
0 |
Synonyms |
angiotensin II (2-7) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



